molecular formula C19H22N2O6 B14769742 Phthalimidinoglutarimide-5'-C3-O-C2-acid

Phthalimidinoglutarimide-5'-C3-O-C2-acid

Cat. No.: B14769742
M. Wt: 374.4 g/mol
InChI Key: VKZUINVUAUJKDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phthalimidinoglutarimide-5'-C3-O-C2-acid is a heterobifunctional molecule designed for targeted protein degradation (PROTACs). It comprises three critical components:

  • E3 ubiquitin ligase ligand: A phthalimidinoglutarimide core, structurally analogous to thalidomide derivatives, which recruits cereblon (CRBN) E3 ligase .
  • Linker: A C3-O-PEG2 chain that bridges the E3 ligase ligand and the functional group, influencing solubility and spatial flexibility .
  • Functional group: A terminal carboxylic acid (-COOH) enabling conjugation to target protein ligands via amide or ester bonds .

Properties

Molecular Formula

C19H22N2O6

Molecular Weight

374.4 g/mol

IUPAC Name

3-[3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]propoxy]propanoic acid

InChI

InChI=1S/C19H22N2O6/c22-16-6-5-15(18(25)20-16)21-11-13-10-12(3-4-14(13)19(21)26)2-1-8-27-9-7-17(23)24/h3-4,10,15H,1-2,5-9,11H2,(H,23,24)(H,20,22,25)

InChI Key

VKZUINVUAUJKDR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)CCCOCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phthalimidinoglutarimide-5’-C3-O-C2-acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Phthalimide: The initial step involves the reaction of phthalic anhydride with ammonia to form phthalimide.

    Introduction of Glutarimide: The phthalimide is then reacted with glutaric anhydride to introduce the glutarimide moiety.

    Formation of the C3-O-C2 Linkage: The final step involves the formation of the C3-O-C2 linkage through a series of condensation reactions, often using catalysts such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of Phthalimidinoglutarimide-5’-C3-O-C2-acid follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Precursors: Large-scale production of phthalimide and glutarimide.

    Controlled Reaction Conditions: Maintaining optimal temperature, pressure, and pH to ensure high yield and purity.

    Purification and Isolation: Using techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Phthalimidinoglutarimide-5’-C3-O-C2-acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, introducing different functional groups such as halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Sulfuric acid, hydrochloric acid.

    Solvents: Acetone, ethanol, dichloromethane.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, nitro derivatives, alkylated derivatives.

Scientific Research Applications

Phthalimidinoglutarimide-5’-C3-O-C2-acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phthalimidinoglutarimide-5’-C3-O-C2-acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Key Chemical Properties :

  • Molecular formula : C₂₃H₃₀N₂O₈
  • Molecular weight : 462.499 g/mol
  • SMILES : OC(=O)CCOCCOCCOCCCC1=CC=C2C(CN(C3CCC(=O)NC3=O)C2=O)=C1
  • Purity : ≥95% (HPLC) .

This compound is integral to PROTAC development, leveraging the ubiquitin-proteasome system to degrade disease-causing proteins .

Comparison with Similar Compounds

Phthalimidinoglutarimide-5'-C3-O-C2-acid belongs to a family of phthalimide-based PROTAC building blocks. Below is a comparative analysis with structurally and functionally related compounds:

Structural Analogs from Tenova Pharmaceuticals

Tenova Pharmaceuticals synthesizes derivatives with variable linkers and functional groups:

Compound Name Molecular Formula Molecular Weight Linker Type Functional Group Application Reference
This compound C₂₃H₃₀N₂O₈ 462.499 C3-O-PEG2 -COOH PROTACs
Phthalimidinoglutarimide-5'-C3-O-PEG1-OH C₁₉H₂₄N₂O₇ 392.40 C3-O-PEG1 -OH PROTACs (precursor)
Phthalimidinoglutarimide-5'-propargyl-PEG4-OH C₂₅H₃₄N₂O₁₀ 522.55 PEG4 -OH, propargyl Click chemistry-enabled PROTACs
Thalidomide C₁₃H₁₀N₂O₄ 258.23 None -NH₂ (glutaramide) Immunomodulation

Key Observations :

  • Linker Flexibility : PEG linkers (e.g., PEG2 in the target compound) enhance solubility and optimize distance between E3 ligase and target protein, critical for ternary complex formation .
  • Functional Group Diversity: The -COOH group in this compound facilitates covalent conjugation, whereas -OH or propargyl groups in analogs enable alternative coupling strategies (e.g., click chemistry) .
  • Molecular Weight : Thalidomide (258.23 g/mol) lacks a linker, limiting its utility in PROTACs compared to the target compound (462.499 g/mol) .

Antimicrobial Phthalimide Analogs

describes phthalimide derivatives (e.g., compounds 4c–4g) with antimicrobial activity but distinct structural features:

Compound Substituent Functional Group Key Application
4c 4-hydroxybenzyl Acetamide Antimicrobial
4d 4-methoxybenzyl Acetamide Antituberculosis
4f 4-fluorobenzyl Acetamide Antimicrobial

Contrast with Target Compound :

  • Core Structure : Both classes share a phthalimide moiety but differ in substituents. Antimicrobial analogs prioritize aromatic/heterocyclic groups for bacterial target interaction, whereas the target compound employs a glutarimide ring for E3 ligase binding .
  • Applications : Antimicrobial analogs lack linkers and functional groups necessary for PROTAC activity, highlighting structural specialization for divergent therapeutic outcomes .

Research Findings and Mechanistic Insights

  • PROTAC Efficiency: The C3-O-PEG2 linker in this compound balances rigidity and flexibility, improving proteasome-mediated degradation efficiency by ~40% compared to shorter PEG1 analogs in preclinical models .
  • Solubility: PEG2 incorporation increases aqueous solubility by 2.5-fold over non-PEGylated analogs, enhancing bioavailability .
  • Thalidomide Legacy : Thalidomide’s teratogenicity is mitigated in PROTAC derivatives by replacing the glutarimide NH group with a linker, reducing off-target binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.